dimethyl 5-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzene-1,3-dicarboxylate
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Overview
Description
1,3-DIMETHYL 5-[5-(3-AMINOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLATE is an organic compound known for its complex structure and potential applications in various fields. This compound features a combination of aromatic rings and functional groups, making it a versatile molecule in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-[5-(3-AMINOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, including nucleophilic substitution and condensation reactions. One common method involves the reaction of 3-aminophenol with phthalic anhydride to form the isoindole structure, followed by esterification with dimethyl terephthalate .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL 5-[5-(3-AMINOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the aromatic rings or functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
1,3-DIMETHYL 5-[5-(3-AMINOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 5-[5-(3-AMINOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-aminophenoxy)benzene: Similar in structure but with different functional groups and properties.
1,3-Bis(3-aminophenoxy)benzene: Shares some structural features but differs in reactivity and applications.
Uniqueness
1,3-DIMETHYL 5-[5-(3-AMINOPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLATE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C24H18N2O7 |
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Molecular Weight |
446.4 g/mol |
IUPAC Name |
dimethyl 5-[5-(3-aminophenoxy)-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H18N2O7/c1-31-23(29)13-8-14(24(30)32-2)10-16(9-13)26-21(27)19-7-6-18(12-20(19)22(26)28)33-17-5-3-4-15(25)11-17/h3-12H,25H2,1-2H3 |
InChI Key |
LREZBYKVNJGODA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)N)C(=O)OC |
Origin of Product |
United States |
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